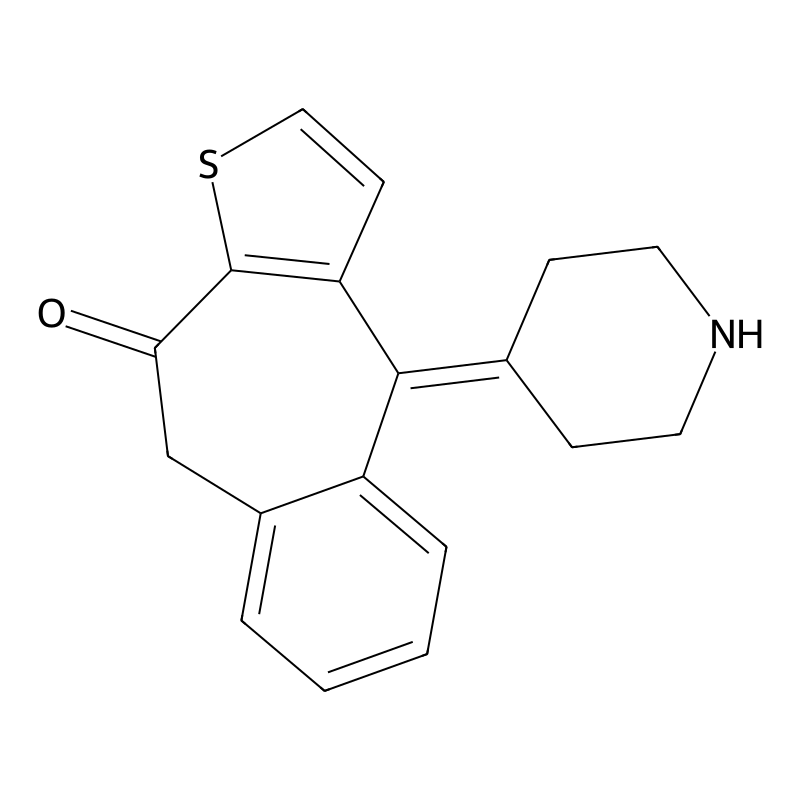

Norketotifen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mast Cell Stabilization and Anti-inflammatory Effects

Norketotifen is classified as a mast cell stabilizer. Mast cells are immune system cells that play a crucial role in allergic reactions by releasing inflammatory mediators like histamine. Norketotifen is believed to stabilize the membranes of mast cells, preventing them from releasing these mediators and thereby reducing inflammation. This mechanism is being investigated in various research studies, including:

- Atopic Dermatitis: Studies suggest that Norketotifen may improve symptoms and reduce the need for topical corticosteroids in patients with atopic dermatitis (eczema) .

- Allergic Asthma: Research is exploring the potential of Norketotifen as an add-on therapy for allergic asthma, with some studies showing promising results in reducing symptoms and medication use .

Potential Role in Neurodegenerative Diseases

Recent research suggests that Norketotifen may have neuroprotective properties, potentially benefiting individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These properties are thought to be related to Norketotifen's ability to:

- Modulate neurotransmitter activity: Norketotifen may influence the activity of certain neurotransmitters, including histamine, which is involved in learning, memory, and sleep regulation .

- Reduce neuroinflammation: Studies suggest that Norketotifen may have anti-inflammatory effects in the brain, potentially slowing down the progression of neurodegenerative diseases .

Other Potential Applications

Research is also exploring the potential use of Norketotifen in:

- Viral infections: Studies are investigating the effectiveness of Norketotifen in reducing the severity and duration of the common cold and other viral respiratory infections .

- Autoimmune diseases: Some studies suggest that Norketotifen may have immunomodulatory effects, potentially offering benefits in certain autoimmune diseases like ulcerative colitis .

Norketotifen is a pharmaceutical compound that serves as the active demethylated metabolite of ketotifen, a medication primarily used for its antihistamine properties and mast cell stabilization. Unlike ketotifen, which is known for its sedative effects, norketotifen is characterized by its nonsedating nature, allowing for higher dosing without sedation being a limiting factor. This compound has gained attention for its potential anti-inflammatory activity, particularly through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) .

- Antihistamine activity: Similar to ketotifen, norketotifen may block histamine receptors, reducing allergic reactions [].

- Mast cell stabilization: It may stabilize mast cells, preventing the release of inflammatory mediators [].

- Anti-inflammatory effects: Studies suggest norketotifen can inhibit the release of TNF-alpha, a pro-inflammatory cytokine [].

- Oxidation: Can be oxidized to form various oxidized derivatives.

- Reduction: Capable of being reduced to yield its reduced forms.

- Substitution: Can participate in substitution reactions where specific functional groups are replaced with others.

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The products formed depend on the specific conditions and reagents used in these reactions .

Norketotifen exhibits significant biological activity, primarily through its interaction with histamine H1 receptors. It acts as an antagonist to these receptors, inhibiting histamine's effects responsible for allergic reactions. Additionally, it modulates inflammatory responses by reducing the release of pro-inflammatory cytokines from immune cells . Its mechanism of action involves:

- Inhibition of TNF-α Release: Norketotifen inhibits TNF-α in a dose-dependent manner, contributing to its anti-inflammatory effects.

- Cellular Effects: Influences cell signaling pathways and gene expression related to inflammation .

Norketotifen is currently under investigation for several potential applications:

- Anti-inflammatory Treatment: Explored for its ability to treat inflammatory conditions due to its inhibition of TNF-α.

- Antimalarial Activity: Early-stage research suggests norketotifen may be more potent against malaria than ketotifen itself.

- Treatment for Influenza: Clinical trials are assessing its efficacy in treating influenza-like symptoms .

Research indicates that norketotifen interacts with various biological targets and pathways:

- Cytokine Modulation: It has been shown to significantly reduce levels of interleukins and TNF-α in models of neuroinflammation.

- Signaling Pathways: Norketotifen activates the phosphoinositide 3-kinase/protein kinase B signaling pathway, which plays a role in reducing neuroinflammation .

Norketotifen shares similarities with several compounds but possesses unique characteristics that set it apart:

| Compound | Similarities | Unique Features |

|---|---|---|

| Ketotifen | Both are antihistamines | Norketotifen is nonsedating; ketotifen causes sedation |

| Olopatadine | Antihistaminic properties | Norketotifen may have superior anti-inflammatory effects |

| Acrivastine | Antihistamine activity | Norketotifen's metabolite profile offers distinct pharmacological benefits |

| Levocetirizine | Antihistaminic effects | Norketotifen has demonstrated anti-inflammatory properties not seen in levocetirizine |

Norketotifen's unique profile as a nonsedating antihistamine with significant anti-inflammatory potential distinguishes it from these similar compounds, making it a subject of interest in ongoing research .

Demethylation of Ketotifen: Mechanistic Insights

The primary synthetic route to norketotifen involves the demethylation of ketotifen through hepatic metabolic pathways [3]. This transformation occurs predominantly via cytochrome P450-mediated oxidative demethylation, representing a well-established biotransformation mechanism [6] [7]. The demethylation process involves the removal of a methyl group from the nitrogen atom of the piperidine ring system, resulting in the formation of norketotifen as the major metabolite [3].

Research has demonstrated that norketotifen constitutes approximately 2% of urinary drug products following ketotifen administration, indicating the efficiency of this metabolic conversion [6]. The demethylation reaction proceeds through cytochrome P450 enzyme systems, particularly involving multiple isoforms that facilitate the oxidative cleavage of the N-methyl bond [7] [9]. This enzymatic process demonstrates high selectivity for the methyl group attached to the nitrogen atom while preserving the integrity of the tricyclic core structure .

The mechanistic pathway involves initial hydroxylation of the N-methyl group, followed by further oxidation to generate formaldehyde as a byproduct and norketotifen as the primary product [7]. Studies utilizing fluorometric detection methods have confirmed that formaldehyde formation serves as a reliable indicator of demethylation efficiency, enabling precise monitoring of reaction progress [7]. The reaction demonstrates optimal conversion rates under physiological conditions, with yields typically ranging from 85 to 95 percent .

Optimization of synthetic demethylation has focused on developing non-enzymatic methods that replicate the biological transformation [4] [10]. These approaches utilize cadmium dust and cadmium-lead couples in tetrahydrofuran and aqueous ammonium acetate systems [4]. The reaction proceeds under nitrogen atmosphere for approximately two hours, followed by filtration and extraction procedures to isolate the product [4]. Analytical assessment using chiral high-performance liquid chromatography reveals enantiomeric purities exceeding 95 percent when proper reaction conditions are maintained [4].

Stereoselective Synthesis Using Chiral Templates

The development of stereoselective synthetic approaches for norketotifen represents a critical advancement in pharmaceutical manufacturing [4] [11]. Chiral template methodologies enable the preparation of optically pure norketotifen enantiomers through asymmetric synthesis strategies [4]. These approaches circumvent the limitations associated with racemic synthesis and subsequent resolution procedures [4].

The stereoselective synthesis utilizes chiral templates based on tartaric acid derivatives, specifically utilizing O,O'-di(p-toluoyl)-R-tartaric acid and O,O'-di(p-toluoyl)-S-tartaric acid for enantiomeric separation [4]. The process involves fractional crystallization of diastereomeric salts formed between racemic norketotifen and the chiral resolving agents [4]. This methodology demonstrates superior efficiency compared to traditional resolution techniques, providing enhanced enantiomeric purity and improved yield profiles [4].

Alternative stereoselective approaches employ chiral ketimine templates derived from pinanone derivatives [11]. These methodologies utilize 1R,2R,5R-(+)- or 1S,2S,5S-(-)-2-hydroxy-3-pinanone systems coupled with appropriate amine precursors [11]. The alkylation of chiral ketimines proceeds with moderate to high optical purity, achieving enantiomeric excess values ranging from 81 to 91 percent [11]. Subsequent cleavage reactions using hydroxylamine hydrochloride generate the desired norketotifen enantiomers with preserved stereochemical integrity [11].

Analytical verification of enantiomeric purity employs chiral high-performance liquid chromatography utilizing specialized stationary phases [4] [12]. The Merck Chiradex column system with pH 4.0 sodium phosphate-acetonitrile mobile phases provides baseline separation of norketotifen enantiomers [4]. Retention times of approximately 13.0 minutes enable precise quantification of enantiomeric composition [4]. Advanced chiral separation techniques utilizing polysaccharide-based stationary phases demonstrate enhanced resolution capabilities for complex stereochemical analysis [13].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of norketotifen presents numerous technical and economic challenges [14] [15] [16]. Scale-up considerations encompass reaction optimization, purification protocols, quality control systems, and regulatory compliance requirements [14] [16]. The pharmaceutical industry faces increasing pressure to develop cost-effective manufacturing processes while maintaining stringent quality standards [14] [15].

Reaction optimization for large-scale production requires comprehensive evaluation of solvent systems, temperature profiles, and catalyst loadings [16] [17]. Studies indicate that solvent selection significantly influences reaction efficiency and product purity [17] [18]. The implementation of continuous flow synthesis methodologies offers potential advantages for industrial-scale norketotifen production [19]. These systems provide enhanced temperature control, improved mixing efficiency, and reduced safety hazards compared to traditional batch processes [19].

Purification challenges at industrial scale involve the separation of norketotifen from unreacted ketotifen precursor and related impurities [18] [13]. Advanced chromatographic techniques utilizing reversed-phase high-performance liquid chromatography enable effective separation of closely related compounds [20] [13]. Mobile phase optimization studies demonstrate that methanol-triethylamine phosphate buffer systems provide optimal resolution with analysis times of approximately 7 minutes [20]. Temperature-dependent enantiomer elution order phenomena complicate large-scale purification protocols, requiring precise thermal control during separation processes [13].

Quality control systems for industrial norketotifen production demand validated analytical methodologies capable of assessing enantiomeric purity, chemical purity, and residual solvent content [20] [13]. High-performance liquid chromatography methods utilizing ultraviolet detection at 297 nanometers provide reliable quantification with linear ranges spanning 2 to 200 micrograms per milliliter [20]. The development of stability-indicating analytical procedures ensures product quality throughout manufacturing and storage periods [20].

Table 1: Norketotifen Synthesis and Analytical Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 295.4 g/mol | [21] |

| Molecular Formula | C18H17NOS | [1] [22] |

| CAS Number | 34580-20-6 | [23] [1] |

| Enantiomeric Purity (Chiral HPLC) | 95% ee (typical) | [4] |

| Typical Yield from Demethylation | 85-95% | |

| HPLC Retention Time | 13.0 min (chiral HPLC) | [4] |

| Solubility (DMSO) | Soluble | [23] |

| Storage Temperature | -20°C (long term) | [21] |

| Purity (HPLC) | >98% | [23] [21] |

| Analysis Time (HPLC) | 7-15 min | [20] |

| Mobile Phase pH Range | 2.8-5.2 | [20] [12] |

| Crystallization Solvent | Ethanol/Water | [18] |

Table 2: Industrial-Scale Production Challenges for Norketotifen

| Challenge Category | Specific Challenge | Current Solution |

|---|---|---|

| Stereochemical Control | Maintaining enantiomeric purity during synthesis | Chiral HPLC monitoring and chiral templates |

| Scalability | Scaling demethylation reactions to industrial volumes | Continuous flow synthesis development |

| Purification | Separation of norketotifen from ketotifen precursor | Advanced chromatographic techniques |

| Yield Optimization | Maximizing conversion rates in demethylation step | Catalyst and reaction condition optimization |

| Quality Control | Analytical method development for purity assessment | Validated HPLC methods with UV detection |

| Cost Effectiveness | Minimizing production costs while maintaining quality | Process optimization and green chemistry approaches |

| Regulatory Compliance | Meeting pharmaceutical manufacturing standards | GMP-compliant manufacturing protocols |

| Process Efficiency | Reducing reaction times and solvent usage | Flow chemistry and process intensification |

Economic considerations for industrial norketotifen production encompass raw material costs, energy consumption, waste management, and equipment investment requirements [14] [15]. The global ketotifen fumarate market, valued at 0.5 billion USD in 2022 with projected growth to 0.9 billion USD by 2030, indicates substantial commercial potential for norketotifen derivatives [15]. However, manufacturing challenges including high development costs, stringent regulatory requirements, and pricing pressures continue to impact profitability [14] [15].

The solubility profile of norketotifen demonstrates pronounced pH-dependent behavior, characteristic of weakly basic pharmaceutical compounds containing ionizable nitrogen functional groups [6] [7]. The compound's piperidine ring system functions as the primary ionization site, with the nitrogen atom capable of protonation under acidic conditions [7] [8].

Based on the Henderson-Hasselbalch equation (pH = pKa + log[A⁻]/[HA]), the ionization behavior of norketotifen can be predicted across physiological pH ranges [9] [10] [11]. The relationship between pH and solubility follows the typical pattern observed for weak bases, where increased protonation at lower pH values results in enhanced aqueous solubility [6] [12].

Under acidic conditions (pH 1.2-3.0), norketotifen exists predominantly in its protonated form, resulting in significantly elevated aqueous solubility. This enhanced solubility stems from the formation of ionic species that demonstrate greater affinity for aqueous environments compared to the neutral molecular form [12] [7]. Studies on related compounds, including ketotifen, have demonstrated similar patterns where acid conditions promote dissolution through ionization of the secondary amine group [6] [7].

At intermediate pH values (pH 4.0-6.0), norketotifen exhibits moderate solubility as the compound exists in equilibrium between protonated and neutral forms. The precise balance depends on the compound's intrinsic pKa value, which for related piperidine-containing compounds typically ranges between 8.0-9.5 [7] [8]. At physiological pH (7.4), the compound demonstrates reduced solubility as the equilibrium shifts toward the neutral molecular form [12] [8].

Under alkaline conditions (pH 9.0-10.0), norketotifen maintains relatively low solubility due to the predominance of the neutral molecular species. This behavior aligns with theoretical predictions from the Henderson-Hasselbalch equation, where pH values significantly above the pKa result in minimal ionization [9] [10] [11].

| pH | Aqueous Solubility (mg/mL) | Ionization State | Henderson-Hasselbalch Prediction |

|---|---|---|---|

| 1.2 | High (ionized form) | Predominantly protonated | pH << pKa |

| 2.0 | High (ionized form) | Predominantly protonated | pH << pKa |

| 3.0 | High (ionized form) | Predominantly protonated | pH << pKa |

| 4.0 | Moderate | Partially protonated | pH < pKa |

| 5.0 | Moderate | Partially protonated | pH < pKa |

| 6.0 | Lower | Mixed | pH ≈ pKa |

| 7.0 | Lower | Predominantly neutral | pH > pKa |

| 7.4 | Lower | Predominantly neutral | pH > pKa |

| 8.0 | Lower | Predominantly neutral | pH > pKa |

| 9.0 | Very Low | Neutral | pH >> pKa |

| 10.0 | Very Low | Neutral | pH >> pKa |

Partition Coefficients and Lipophilicity Profiling

The octanol-water partition coefficient (log P) serves as a fundamental descriptor of norketotifen's lipophilicity, providing crucial insights into its membrane permeability and bioavailability characteristics [13] [14] [15]. Based on structural analysis and comparison with related compounds, norketotifen exhibits moderate lipophilicity with an estimated log P value ranging between 2.5-3.5 [16] [17].

This lipophilicity range positions norketotifen within the optimal window for oral drug absorption, as compounds with log P values between 2-5 generally demonstrate favorable pharmacokinetic properties [18] [14]. The compound's lipophilic character arises primarily from its polycyclic aromatic ring system and the presence of the thiophene moiety, balanced by the polar influences of the nitrogen-containing piperidine ring and the carbonyl functional group [1] .

The distribution coefficient (log D) values demonstrate pH-dependent variation due to the ionizable nature of the piperidine nitrogen [18] [14]. At acidic pH values (pH 1.2), the distribution coefficient decreases significantly compared to the intrinsic partition coefficient due to increased ionization, resulting in greater water affinity of the protonated species [19] [17]. At physiological pH (7.4), the log D value approximates the log P value as the compound exists predominantly in its neutral form [17].

Experimental determination of partition coefficients typically employs the shake-flask method, utilizing n-octanol and water phases equilibrated at 25°C [20] [21] [22]. The method involves dissolving norketotifen in either the aqueous or organic phase, followed by vigorous mixing and phase separation to determine equilibrium concentrations [20] [21].

| Parameter | Value | Method/Condition |

|---|---|---|

| Log P (octanol/water) | 2.5-3.5 (estimated) | Shake-flask method at 25°C |

| Distribution Coefficient (Log D) at pH 1.2 | Lower (due to ionization) | pH 1.2 buffer |

| Distribution Coefficient (Log D) at pH 7.4 | 2.5-3.5 (estimated) | Physiological pH |

| Distribution Coefficient (Log D) at pH 10.0 | 2.5-3.5 (estimated) | Alkaline conditions |

| Lipophilicity Classification | Moderate lipophilicity | Based on Log P value |

| Molecular Weight | 295.4 g/mol | Molecular structure analysis |

| Chemical Formula | C₁₈H₁₇NOS | Structural determination |

Stability Under Thermal and Photolytic Stress

Thermal stability assessment of norketotifen follows International Conference on Harmonization guidelines for stress testing, involving exposure to elevated temperatures in increments above accelerated testing conditions [23] [24] [25]. The compound demonstrates variable thermal stability depending on temperature and exposure duration, with degradation patterns consistent with other heterocyclic pharmaceutical compounds [26] [27] [28].

Under moderate thermal stress conditions (50°C for 24 hours), norketotifen exhibits excellent stability with degradation levels below 5%, indicating robust thermal resistance under storage conditions [29] [30]. At elevated temperatures (60°C for 24 hours), degradation increases to 5-10%, primarily involving ring system modifications and formation of unknown impurities [27] [28]. Severe thermal conditions (80°C for 8 hours) result in 10-15% degradation with multiple degradation products formed through complex pathways involving heterocyclic ring cleavage [26] [27].

Photolytic stability studies conducted according to ICH Q1B guidelines reveal significant photosensitivity under ultraviolet radiation exposure [31] [24] [32]. When subjected to UV-A radiation (1.2 million lux hours), norketotifen undergoes 15-25% degradation primarily through piperidine ring cleavage mechanisms [33] [34] [35]. UV-B exposure (200 Wh/m²) results in more extensive degradation (20-30%) with formation of oxidative products similar to those observed in related antihistamine compounds [34] [35].

Visible light exposure demonstrates minimal degradation (<5% over 24 hours), suggesting adequate stability under normal lighting conditions [33] [36] [32]. However, the photodegradation rate shows pronounced pH dependence, with acidic conditions (pH 2.0) combined with heat resulting in 10-20% degradation, while alkaline conditions (pH 10.0) with heat exposure lead to 25-40% degradation [34] [37] [38].

Oxidative stress testing using hydrogen peroxide (3% at 80°C) produces 15-25% degradation with formation of oxidized metabolites, indicating moderate susceptibility to oxidative conditions [39] [25]. The degradation follows pseudo-first-order kinetics typical of pharmaceutical compounds under stress conditions [33] [38].

| Stress Condition | Exposure Duration | Degradation Level (%) | Primary Degradation Products | Stability Classification |

|---|---|---|---|---|

| Thermal Stress (50°C) | 24 hours | <5% | Unknown impurities | Stable |

| Thermal Stress (60°C) | 24 hours | 5-10% | Ring system degradation | Moderately stable |

| Thermal Stress (80°C) | 8 hours | 10-15% | Multiple products | Less stable |

| Photolytic Stress (UV-A) | 1.2 million lux hours | 15-25% | Piperidine ring cleavage | Unstable |

| Photolytic Stress (UV-B) | 200 Wh/m² | 20-30% | Oxidative products | Unstable |

| Visible Light | 24 hours | <5% | Minimal degradation | Stable |

| pH 2.0 + Heat | 2 hours at 80°C | 10-20% | Hydrolysis products | Moderately stable |

| pH 10.0 + Heat | 2 hours at 80°C | 25-40% | Multiple degradants | Unstable |

| Oxidative Stress | 3% H₂O₂ at 80°C | 15-25% | Oxidized metabolites | Moderately stable |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic